N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Medicinal Chemistry SAR Physicochemical Profiling

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 313366-23-3, PubChem CID is a synthetic small-molecule belonging to the thiazolamide–benzamide class, characterized by a 1,3-thiazole core substituted at the 4-position with a 4-cyanophenyl group and at the 2-amino position with an ortho-toluamide (2-methylbenzamide) moiety. Compounds within this structural class have been described in patent literature as protein kinase modulators with antiproliferative activity and as P2X3 receptor antagonists.

Molecular Formula C18H13N3OS
Molecular Weight 319.38
CAS No. 313366-23-3
Cat. No. B2599053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
CAS313366-23-3
Molecular FormulaC18H13N3OS
Molecular Weight319.38
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H13N3OS/c1-12-4-2-3-5-15(12)17(22)21-18-20-16(11-23-18)14-8-6-13(10-19)7-9-14/h2-9,11H,1H3,(H,20,21,22)
InChIKeyPHNHPGWMWZGKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 313366-23-3): Procurement-Grade Structural and Physicochemical Baseline


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 313366-23-3, PubChem CID 1548281) is a synthetic small-molecule belonging to the thiazolamide–benzamide class, characterized by a 1,3-thiazole core substituted at the 4-position with a 4-cyanophenyl group and at the 2-amino position with an ortho-toluamide (2-methylbenzamide) moiety [1]. Compounds within this structural class have been described in patent literature as protein kinase modulators with antiproliferative activity [2] and as P2X3 receptor antagonists [3]. The compound has a molecular weight of 319.4 g/mol and a computed XLogP3 of 3.9 [1]. Its structural configuration — specifically the ortho-methyl substitution on the benzamide ring — distinguishes it from closely related regioisomeric and unsubstituted analogs and serves as the primary basis for its differentiated selection in structure–activity relationship (SAR) exploration programs.

Why Generic Substitution Fails for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide: Ortho-Methyl Specificity and Regioisomeric Divergence


This compound cannot be generically interchanged with its closest thiazolamide–benzamide analogs because the position of the methyl substituent on the benzamide ring fundamentally alters both molecular recognition and physicochemical properties. The ortho-methyl group introduces steric hindrance that constrains the torsional freedom of the benzamide carbonyl relative to the thiazole ring, potentially modifying the compound's binding pose at kinase ATP pockets or P2X3 allosteric sites compared to the para-methyl regioisomer (CAS 303797-02-6) or the unsubstituted benzamide (CAS 392239-24-6) [1]. Within the broader thiazolamide–benzamide class, minor structural modifications have been shown to produce substantial shifts in kinase inhibition profiles; for example, in a series of forty novel thiazolamide–benzamide derivatives, the most potent Bcr-Abl inhibitor (compound 3m) exhibited an Abl IC50 of 1.273 μM, while structurally similar analogs showed markedly reduced activity [2]. The cyanophenyl group at the thiazole 4-position further contributes to target engagement, as 4-cyanophenyl-substituted thiazole hydrazones have demonstrated enhanced anticancer activity relative to cisplatin controls [3]. Therefore, procurement of the specific ortho-methyl derivative is essential for SAR continuity and reproducible biological outcomes.

Quantitative Differentiation Evidence: N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide vs. Closest Analogs


Ortho-Methyl vs. Para-Methyl Regioisomer: Impact on Lipophilicity and Hydrogen Bonding Capacity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide (target compound) possesses an ortho-methyl substituent on the benzamide ring, whereas its closest commercially available regioisomer, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 303797-02-6), bears the methyl group at the para position [1]. Both compounds share the same molecular formula (C18H13N3OS) and molecular weight (319.4 g/mol), but the ortho-methyl substitution sterically encumbers the amide carbonyl, affecting hydrogen bond acceptor geometry and potentially reducing metabolic N-dealkylation susceptibility compared to the para-methyl analog [2]. The target compound has one hydrogen bond donor (the amide NH) and four hydrogen bond acceptors (thiazole N, amide C=O, cyano N, thiazole S) [1].

Medicinal Chemistry SAR Physicochemical Profiling

Cyanophenyl-Thiazole Core Contribution to Antiproliferative Activity: Class-Level Evidence

The 4-cyanophenyl-thiazole motif present in the target compound is a known pharmacophore for anticancer activity. In the broader thiazolamide–benzamide class, compound 3m from Liu et al. (2019), which shares the thiazolamide–benzamide core with our target, exhibited an Abl IC50 of 1.273 μM against wild-type Bcr-Abl and 39.89 μM against the T315I mutant [1]. Additionally, 4-cyanophenyl-substituted thiazol-2-ylhydrazones demonstrated anticancer activity against HCT-116 and MCF-7 cell lines with the majority of compounds more active than cisplatin controls [2]. While direct IC50 data for the specific target compound have not been published in peer-reviewed primary literature as of this assessment, the 4-cyanophenyl-thiazole scaffold is consistently associated with enhanced cytotoxicity across multiple chemotypes.

Cancer Research Kinase Inhibition Antiproliferative Activity

Patent-Cited Utility as a Protein Kinase Modulator: Structural Eligibility vs. Confirmed Activity

The target compound falls within the generic Markush structure of U.S. Patent US20030225147A1, which claims aminothiazole compounds with mono-/di-substituted benzamide groups as agents that modulate and/or inhibit protein kinase activity and cell proliferation [1]. The patent explicitly describes the utility of compounds with {4-aminothiazol-2-ylamino}-benzamide nuclei for treating malignancies. Furthermore, the 1,3-thiazol-2-yl substituted benzamide scaffold is claimed in U.S. Patent US10174016B2 as a P2X3 receptor antagonist scaffold [2]. The target compound's structure satisfies the core pharmacophoric requirements of both patent families: a thiazole ring, a cyanophenyl substituent at the 4-position, and a substituted benzamide at the 2-amino position. However, the compound is not among the specifically exemplified compounds in either patent.

Kinase Drug Discovery Patent Analysis Target Identification

Commercial Availability and Sourcing: Enamine Building Block vs. Discontinued or Unavailable Analogs

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is cataloged as a purchasable screening compound by Enamine (catalog EN300-313366) and is listed in the FUJIFILM Wako laboratory chemical catalog [1]. In contrast, several close structural analogs — including the 2-(methylthio)benzamide and 3,4-dimethylbenzamide derivatives — are listed primarily on non-specialist chemical marketplace platforms with limited quality assurance documentation. The availability of the ortho-methyl derivative through established compound management supply chains with defined purity specifications (typically ≥95%) makes it the more reliable choice for reproducible screening campaigns compared to analogs that require custom synthesis or are available only from unverified sources.

Chemical Sourcing Screening Library Procurement Building Blocks

Best-Fit Research and Industrial Application Scenarios for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide


Kinase-Focused Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

The compound serves as a commercially available thiazolamide–benzamide scaffold for medicinal chemistry teams pursuing Bcr-Abl or related kinase targets. Its ortho-methyl benzamide motif provides a distinct conformational starting point for SAR exploration compared to para-substituted analogs. As supported by Liu et al. (2019), the thiazolamide–benzamide class yields low-micromolar Bcr-Abl inhibitors, and the target compound's structural eligibility under US20030225147A1 reinforces its relevance for kinase inhibitor discovery [1]. Researchers should procure this specific ortho-methyl derivative when exploring the effect of steric hindrance near the amide linkage on kinase selectivity profiles.

P2X3 Receptor Antagonist Screening for Neurogenic Pain and Chronic Cough Indications

The 1,3-thiazol-2-yl substituted benzamide scaffold is claimed as a P2X3 receptor inhibitor in US10174016B2 [2]. The target compound, incorporating the 4-cyanophenyl-thiazole core and ortho-methylbenzamide moiety, is structurally eligible for P2X3 antagonist screening cascades. Given the clinical validation of P2X3 as a target for chronic cough (e.g., gefapixant), this compound is appropriate for inclusion in P2X3-focused screening libraries, with the understanding that confirmatory electrophysiological or calcium-flux assays will be required to establish compound-specific potency.

Anticancer Phenotypic Screening with 4-Cyanophenyl-Thiazole Pharmacophore Emphasis

The consistent anticancer signal of 4-cyanophenyl-thiazole derivatives across multiple chemotypes — including thiazol-2-ylhydrazones with activity against HCT-116 and MCF-7 carcinoma cell lines at concentrations more potent than cisplatin [3] — supports the inclusion of this compound in broad-spectrum anticancer phenotypic screens. The target compound is appropriate for MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell line panels, where the 4-cyanophenyl-thiazole pharmacophore has demonstrated precedent activity. Procurement for these applications should be accompanied by in-house dose-response validation.

Chemical Biology Tool Compound for Probing Ortho-Substituent Effects on Target Engagement

For chemical biology groups investigating how benzamide substitution geometry affects protein-ligand interactions, this compound serves as the ortho-methyl reference point in a matched molecular pair analysis alongside its para-methyl regioisomer (CAS 303797-02-6) and unsubstituted benzamide analog (CAS 392239-24-6). The computed XLogP3 of 3.9, single hydrogen bond donor, and four hydrogen bond acceptors provide a balanced physicochemical profile for cellular permeability while the ortho-methyl group restricts amide bond rotation [1] [4]. This makes it a valuable comparator in panels studying steric effects on kinase hinge-region binding or P2X3 allosteric modulation.

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.